molecular formula C19H26N2O4S B4828702 Cyclohexyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone

Cyclohexyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone

Cat. No.: B4828702
M. Wt: 378.5 g/mol
InChI Key: QRFDREUXPGMDFO-UHFFFAOYSA-N
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Description

Cyclohexyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a morpholine ring, and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The morpholine ring can be introduced via nucleophilic substitution reactions, where morpholine reacts with suitable electrophiles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

Cyclohexyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclohexyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The indole nucleus can bind to various receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone is unique due to the combination of its structural features, which include a cyclohexyl group, a morpholine ring, and an indole derivative. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

cyclohexyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c22-19(15-4-2-1-3-5-15)21-9-8-16-14-17(6-7-18(16)21)26(23,24)20-10-12-25-13-11-20/h6-7,14-15H,1-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFDREUXPGMDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Cyclohexyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone
Reactant of Route 3
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Cyclohexyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone
Reactant of Route 4
Cyclohexyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone
Reactant of Route 5
Cyclohexyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
Cyclohexyl-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone

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